1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea
Description
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative characterized by two distinct pharmacophores: a 4-hydroxychroman moiety and a thiophen-2-yl group. Chroman derivatives are known for their antioxidant and anti-inflammatory properties, while thiophene-containing compounds often exhibit antimicrobial and anticancer activities .
Properties
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(17-13-6-3-9-21-13)16-10-15(19)7-8-20-12-5-2-1-4-11(12)15/h1-6,9,19H,7-8,10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXDTUQVMEAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It combines a chroman moiety, which is known for its stability and reactivity, with a thiophene ring that contributes to its electronic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
- IUPAC Name : 1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylurea
The biological activity of 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea is primarily attributed to its ability to interact with various biological targets. The urea moiety is particularly significant as it can form hydrogen bonds with target proteins, influencing their activity. This interaction is crucial in the design of inhibitors for various enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or other diseases by mimicking natural substrates.
- Receptor Modulation : The thiophene ring may facilitate binding to receptor sites, altering signaling pathways related to cell growth and proliferation.
Biological Activities
Research has indicated several biological activities associated with compounds similar to 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea:
| Activity Type | Description |
|---|---|
| Antioxidant | Potential to scavenge free radicals, reducing oxidative stress. |
| Antimicrobial | Inhibition of bacterial growth, suggesting utility in treating infections. |
| Anticancer | Induction of apoptosis in cancer cells through targeted mechanisms. |
Case Study 1: Anticancer Activity
A study explored the anticancer properties of urea derivatives, including those similar to our compound. It was found that these compounds could effectively inhibit tumor growth in vitro by inducing apoptosis through the activation of caspase pathways. The structural similarity of 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea suggests it may have similar effects .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of chroman derivatives. Results indicated that compounds with chroman structures displayed significant inhibition against various bacterial strains, supporting the hypothesis that 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea could also possess similar antimicrobial properties .
Comparison with Similar Compounds
Key Observations :
- Thiophene Integration : Thiophen-2-yl groups enhance π-π stacking and hydrophobic interactions, improving binding to biological targets .
- Substituent Impact : Electron-withdrawing groups (e.g., -CN in TTU6) correlate with higher melting points and stability, while bulky groups (e.g., adamantyl in compound 40) may reduce solubility but improve target affinity .
Key Observations :
- Efficiency : One-step syntheses (e.g., triphosgene-mediated carbonylation) achieve higher yields (~72%) compared to multi-step protocols .
- Challenges : Bulky substituents (e.g., adamantyl) or steric hindrance in chroman derivatives may necessitate optimized coupling agents or elevated temperatures .
Key Observations :
- Structure-Activity Relationship (SAR) : Meta-substituted aryl groups (e.g., 3-trifluoromethyl in ) enhance potency, while para-methoxy groups (e.g., 5f in ) improve solubility .
Physicochemical Properties
Melting points and solubility trends from analogues:
| Compound | Melting Point (°C) | Solubility Trends | Reference |
|---|---|---|---|
| TTU6 | 199–201 | Low in water; soluble in DMSO | |
| 5h | 217–219 | Moderate in polar aprotic solvents | |
| 40 | 211–213 | Poor aqueous solubility |
Key Observations :
- Thermal Stability : High melting points (>200°C) are common in crystalline urea derivatives due to hydrogen-bonding networks .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirm hydrogen environments (e.g., urea NH protons at δ 8.5–9.5 ppm) and aromatic thiophene/chroman signals .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula .
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, particularly for the chroman hydroxyl and thiophene sulfur interactions . For challenging crystals, vapor diffusion methods in DMF/water mixtures may improve crystal growth .
How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Advanced Research Focus
DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites, such as the urea carbonyl or thiophene ring . Solvation models (e.g., PCM) simulate polarity effects on charge distribution, aiding in understanding interactions with biological targets . For example, electron-deficient thiophene moieties may enhance electrophilic reactivity in kinase inhibition .
What in vitro assays are suitable for evaluating the anti-tuberculosis or anticancer potential of this compound?
Q. Advanced Research Focus
- Anti-TB Activity : Use the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with rifampicin as a positive control. IC50 values <10 μM suggest promising activity .
- Anticancer Screening : NCI-60 cell line panels or kinase inhibition assays (e.g., EGFR or VEGFR2) assess selectivity. Urea derivatives often target ATP-binding pockets; competitive binding assays with fluorescent ATP analogs (e.g., ADP-Glo™) quantify inhibition .
How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
Q. Advanced Research Focus
- Thiophene Modifications : Introduce electron-withdrawing groups (e.g., Cl or NO2) at the thiophene 5-position to boost electrophilicity and target binding .
- Chroman Substituents : Replace the 4-hydroxyl group with methoxy or fluorine to improve metabolic stability .
- Urea Linker : Replace the urea with thiourea or amide groups to compare hydrogen-bonding efficiency .
What strategies address poor aqueous solubility during formulation studies?
Q. Advanced Research Focus
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility for in vivo administration .
- Salt Formation : React the urea NH with HCl or sodium bicarbonate to form water-soluble salts .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (70–150 nm) for sustained release .
How do researchers evaluate metabolic stability in hepatic microsomes?
Advanced Research Focus
Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. LC-MS/MS monitors parent compound depletion over 60 minutes. Half-life (t1/2) >30 minutes indicates favorable stability. Major metabolites (e.g., hydroxylated chroman or thiophene-S-oxide) are identified via Q-TOF mass spectrometry .
What mechanistic studies elucidate the compound’s mode of action in kinase inhibition?
Q. Advanced Research Focus
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets (e.g., EGFR) over 100 ns trajectories to analyze hydrogen bonds with urea NH and π-π stacking with thiophene .
- Cellular Apoptosis Assays : Western blotting for caspase-3/7 activation confirms programmed cell death pathways .
What analytical methods ensure batch-to-batch consistency in purity assessment?
Q. Basic Research Focus
- HPLC : Use a C18 column (4.6 × 250 mm, 5 μm) with a gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 30 min). Retention time reproducibility (±0.2 min) and peak area ≥98% confirm consistency .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values ensures stoichiometric purity .
How can researchers resolve challenges in crystallizing this compound for X-ray studies?
Q. Advanced Research Focus
- Solvent Screening : Test mixed solvents (e.g., DCM/methanol or acetone/hexane) via slow evaporation.
- Additive Screening : Introduce iodine or silver nitrate to stabilize π-π interactions .
- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts. SHELXD (for phase problem resolution) and Olex2 for structure refinement are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
